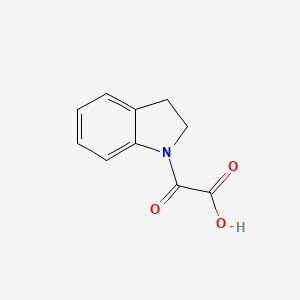
1-(9H-carbazol-9-yl)ethanone
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)ethanone is an organic compound with the chemical formula C₁₄H₁₁NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its colorless to yellow crystalline solid appearance and has a melting point of 77-79°C . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals .
Wirkmechanismus
Target of Action
1-(9H-carbazol-9-yl)ethanone is a derivative of carbazole compounds . Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . .
Mode of Action
Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Biochemical Pathways
Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .
Pharmacokinetics
The compound has a molecular weight of 20924, a density of 11580, and a boiling point of 34861°C . These properties may influence its bioavailability.
Result of Action
Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
Action Environment
It is known that the compound is a colorless to yellow crystalline solid with good solubility in common organic solvents . These properties may influence its stability and efficacy in different environments.
Vorbereitungsmethoden
1-(9H-carbazol-9-yl)ethanone can be synthesized through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically requires a solvent like tetrahydrofuran and a base such as sodium bis(trimethylsilyl)amide. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 65°C for 24 hours .
Analyse Chemischer Reaktionen
1-(9H-carbazol-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-carboxylic acid.
Reduction: It can be reduced to form carbazole-9-ethanol.
Substitution: It can undergo substitution reactions where the ethanone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)ethanone has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(9H-carbazol-9-yl)ethanone is similar to other carbazole derivatives such as:
9-acetylcarbazole: Shares similar structural features but differs in specific functional groups.
Carbazole-9-carboxylic acid: An oxidized form of this compound.
Carbazole-9-ethanol: A reduced form of this compound
What sets this compound apart is its unique combination of properties, including its solubility, stability, and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-carbazol-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADSTRJVECIIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205989 | |
| Record name | 9H-Carbazole, 9-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-39-0, 27236-49-3 | |
| Record name | 9-Acetyl-9H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 574-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 9-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Acetylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACETYL-9H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-(9H-carbazol-9-yl)ethanone derivatives interact with their biological targets and what are the downstream effects?
A1: The research suggests that this compound derivatives exhibit anticancer activity by potentially inhibiting the enzyme topoisomerase-I [, ]. Topoisomerase-I is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and ultimately cell death. The researchers used molecular docking studies to predict the binding interactions of these compounds with the enzyme. They found that certain derivatives exhibited favorable binding energies comparable to known topoisomerase-I inhibitors like Adriamycin [] and Rebeccamycin [], indicating their potential to disrupt enzyme function.
Q2: What is the relationship between the structure of this compound derivatives and their anticancer activity?
A2: The studies highlight the importance of specific structural modifications on the this compound scaffold for enhancing anticancer activity. Researchers synthesized two series of derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (6a-6e), incorporating various substituents on the phenyl rings [, ]. They found that compounds with specific substitutions (3a, 3d, 6c, 6d, and 6e) displayed potent in vitro anticancer activity against the MCF-7 breast cancer cell line, comparable to Adriamycin, with GI50 values below 10 μg/ml []. These findings suggest that the presence and nature of substituents significantly influence the interaction with the target, likely topoisomerase-I, and consequently, their anticancer efficacy.
Q3: What in vitro evidence supports the anticancer activity of these compounds?
A3: The anticancer activity of the synthesized this compound derivatives was evaluated in vitro against the human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay [, ]. This assay measures cell viability and proliferation. The results demonstrated that several derivatives, particularly compounds 3a, 3c, 3d, 6c, 6d, and 6e, exhibited potent inhibitory effects on MCF-7 cell growth, with some showing even greater potency than the reference drug Adriamycin [, ]. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
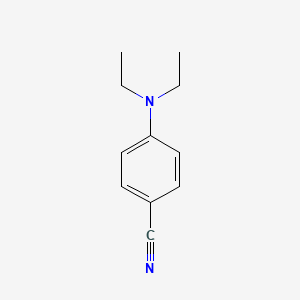
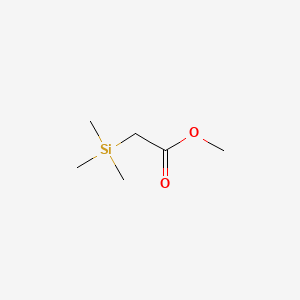
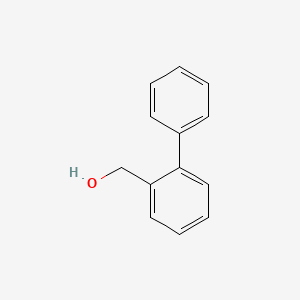
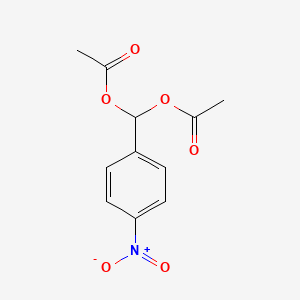
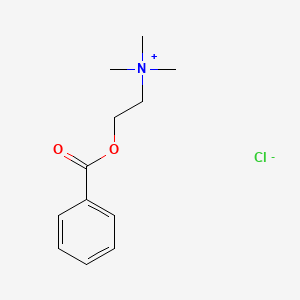
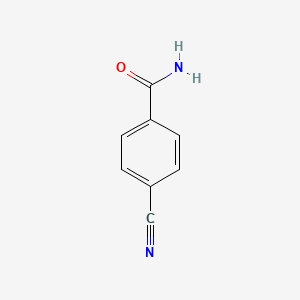
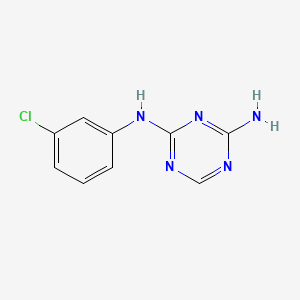
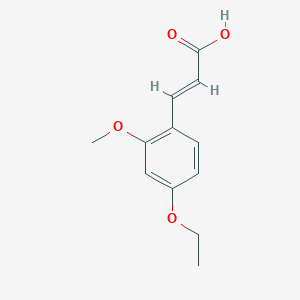
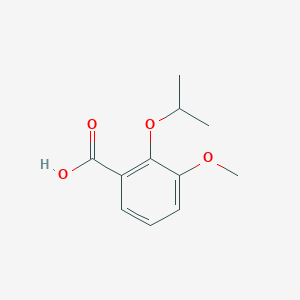
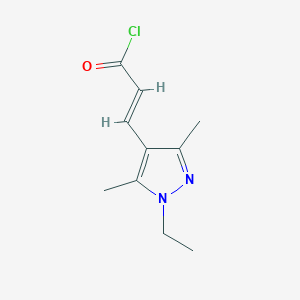

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

